![molecular formula C33H27NO6 B1448456 Fmoc-asp(ofm)-oh CAS No. 608512-85-2](/img/structure/B1448456.png)
Fmoc-asp(ofm)-oh
Overview
Description
“Fmoc-asp(ofm)-oh” is an intermediate used in the synthesis of some biologically active molecules . It’s a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc protected N-methyl amino acids which have been shown to improve proteolytic stability of peptides . A study has shown that a doubly Fmoc-Protected Aspartic Acid can self-assemble into hydrogels suitable for bone tissue engineering .Molecular Structure Analysis
The molecular formula of “this compound” is C33H27NO6 . It’s a Fmoc protected amino acid, used in solid phase peptide synthesis .Chemical Reactions Analysis
“this compound” has been shown to lead to the formation of well-ordered fibrous structures . The Fmoc group promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its optical activity is [α]20/D −24.5±2°, c = 1% in DMF .Scientific Research Applications
Peptide Synthesis and Aspartimide Minimization
Fmoc-asp(ofm)-oh is significant in the field of peptide synthesis. A study by Behrendt et al. (2015) highlights the development of new aspartate protecting groups, including Fmoc-Asp derivatives, to prevent aspartimide formation in Fmoc/tBu chemistry, which is crucial for obtaining homogenous aspartyl-containing peptides. This approach is especially important as aspartimide formation often poses a significant challenge in peptide synthesis (Behrendt et al., 2015).
Hydrogel Formation and Biomedical Applications
Another application is in the creation of peptide hydrogels. Chakraborty et al. (2020) discuss a dipeptide, Fmoc‐Lys(Fmoc)‐Asp, that forms a hydrogel with the lowest critical gelation concentration reported. This hydrogel exhibits cytocompatibility and supports 2D/3D cell growth, highlighting its potential in biomedical applications (Chakraborty et al., 2020).
Peptide-based Hydrogels for Material Science
Furthermore, this compound plays a role in the development of peptide-based hydrogels for material science. Adhikari and Banerjee (2011) describe the synthesis of stable supramolecular hydrogels from Fmoc protected dipeptides, which includes this compound derivatives. These hydrogels, characterized by various microscopy and spectroscopy techniques, exhibit potential for applications in nanotechnology and material sciences (Adhikari & Banerjee, 2011).
Antibacterial and Anti-inflammatory Nanotechnology
Additionally, this compound derivatives are used in the development of antibacterial and anti-inflammatory materials. Schnaider et al. (2019) discuss the use of Fmoc-decorated self-assembling building blocks, including this compound derivatives, for creating materials that exhibit antibacterial properties and are not cytotoxic to mammalian cells. This illustrates the potential of this compound in creating enhanced biomedical materials (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-Asp(OFm)-OH is a modified amino acid that primarily targets the process of peptide synthesis and tissue engineering . It is used as a building block in the fabrication of functional materials, particularly in the field of life sciences .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .
Biochemical Pathways
The self-assembly of this compound leads to the formation of well-ordered fibrous structures . These structures, in turn, affect the biochemical pathways related to biomineralization and tissue engineering. They form three-dimensional networks, trapping solvent molecules, and forming hydrogels .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are evident in its applications in tissue engineering. The formation of hydrogels in CaCl2 and CaCl2-Na2HPO4 solutions leads to calcium ion binding onto the hydrogels and enrichment with phosphate groups . This renders these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the self-assembly process can be affected by the presence of solvent molecules . Additionally, the compound’s interaction with calcium and phosphate groups can be influenced by the chemical environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJMACTOMSWJQ-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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